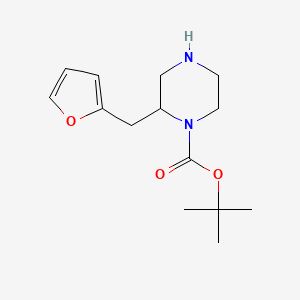
Tert-butyl 2-(furan-2-ylmethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a furan ring, a piperazine ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, providing a sustainable and efficient approach .
Análisis De Reacciones Químicas
Types of Reactions
®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
The reactions typically involve common reagents such as dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry
Industrially, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The tert-butyl ester group provides stability, while the furan and piperazine rings allow for interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl esters of other carboxylic acids: These compounds share the tert-butyl ester group but differ in the rest of the molecular structure.
Furan derivatives: Compounds containing the furan ring but with different substituents.
Piperazine derivatives: Molecules featuring the piperazine ring with various functional groups.
Uniqueness
®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of the furan ring, piperazine ring, and tert-butyl ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
tert-butyl 2-(furan-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-7-6-15-10-11(16)9-12-5-4-8-18-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3 |
Clave InChI |
RTSRRILZGDBARZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















